N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is a heterocyclic compound featuring:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methylindol-3-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-11-18(14-4-2-3-5-15(14)21)27(23,24)12-19(22)20-13-6-7-16-17(10-13)26-9-8-25-16/h2-7,10-11H,8-9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROQXFQSXNBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dioxin ring system, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the sulfonylation of the acetamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine) with various sulfonyl chlorides and acetamides. For instance, one method involves the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine) in the presence of a base like lithium hydride to yield derivatives that possess significant biological activity .
Key Steps in Synthesis
- Formation of Sulfonamide : N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine) is reacted with sulfonyl chlorides to form sulfonamides.
- Acetamide Derivatives : The sulfonamide can then be reacted with various acetamides to produce the target compound.
Antimicrobial Properties
Recent studies have identified derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide as potent inhibitors of DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), an enzyme crucial for the survival of Mycobacterium tuberculosis. These compounds demonstrated significant antimycobacterial activity with low minimum inhibitory concentrations (MICs) .
Enzyme Inhibition
The synthesized compounds have also been screened for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. Inhibition of α-glucosidase is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM), while acetylcholinesterase inhibition is associated with potential therapeutic effects in Alzheimer's disease (AD) .
Structure-Activity Relationship (SAR)
Research has explored the structure-activity relationship of these compounds to optimize their efficacy. Variations in the substituents on the benzodioxin and indole moieties have been systematically studied to enhance their biological activity while minimizing toxicity .
Case Study 1: DprE1 Inhibitors
A series of compounds based on the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) scaffold were evaluated for their ability to inhibit DprE1. The most potent analogs showed promising results in both biochemical assays and whole-cell models against Mycobacterium tuberculosis. This suggests a potential pathway for developing new treatments for tuberculosis .
Case Study 2: Antidiabetic Activity
In a separate study focusing on T2DM, derivatives of this compound were tested for their ability to inhibit α-glucosidase. The results indicated that certain modifications to the compound structure significantly increased inhibitory potency compared to existing antidiabetic agents .
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Features
Table 1: Structural and Functional Group Comparison
Key Observations :
- Compounds with thiazole or oxadiazole cores (e.g., 17a, 18) prioritize kinase inhibition (e.g., CDK9), while acrylamide derivatives (e.g., Compound 7) show anti-neuroinflammatory activity .
Table 2: Pharmacological Profiles of Selected Analogs
Implications for Target Compound :
- The indole-sulfonyl group may enhance CNS bioavailability compared to nitrophenyl (6b) or pyrrolidine-containing analogs (), though metabolic stability requires verification .
- Anti-inflammatory or kinase inhibitory activity is plausible based on structural parallels to Compound 7 and 17a .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Analogs with methyl groups (e.g., 1-methylindole) show reduced oxidative metabolism compared to unsubstituted indoles, suggesting favorable pharmacokinetics .
Biological Activity
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) . The initial reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium leads to the formation of sulfonamide derivatives. Subsequent reactions with various acetamides yield a range of products that can be screened for biological activity .
Synthesis Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chloride | Aqueous Na2CO3, pH 9-10 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | Product from Step 1 + 2-bromo-N-(un/substituted-phenyl)acetamides | DMF, Lithium hydride | Targeted sulfonamide derivatives |
Enzyme Inhibition
Research indicates that compounds derived from N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) exhibit significant inhibitory effects on key enzymes related to metabolic disorders:
- α-glucosidase : An enzyme involved in carbohydrate digestion; inhibitors can help manage blood sugar levels in T2DM.
- Acetylcholinesterase : An enzyme that breaks down acetylcholine; inhibitors are of interest in the treatment of AD.
In vitro studies have demonstrated that certain derivatives show promising IC50 values against these enzymes. For instance, one study reported an IC50 value of 12 μM for a closely related compound .
Cytotoxicity Studies
Cytotoxicity assays on various cancer cell lines have been conducted to evaluate the potential of these compounds as anti-cancer agents. The results indicate that some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 93.7 |
| Compound B | BICR18 | 97.1 |
| Compound C | U87 | >300 |
These findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against cancer cells .
Case Study 1: Inhibition of α-glucosidase
A derivative synthesized from N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) was tested for its ability to inhibit α-glucosidase. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM , indicating potential for development as an anti-diabetic agent.
Case Study 2: Acetylcholinesterase Inhibition
Another derivative demonstrated competitive inhibition of acetylcholinesterase with an IC50 value of 5.8 µM , suggesting its utility in managing symptoms associated with Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling the 2,3-dihydrobenzo[1,4]dioxin-6-amine core with sulfonylacetamide derivatives. A validated protocol includes:
- Step 1 : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate .
- Step 2 : Introducing the acetamide moiety via nucleophilic substitution using 2-bromo-N-(substituted-phenyl)acetamides in DMF with LiH as a base .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.05 molar ratio of amine to sulfonyl chloride) to minimize side products. Yield improvements (up to 85%) are achieved by maintaining strict pH control and inert atmospheres .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- ¹H-NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for dihydrobenzodioxin and indole rings) and methyl groups (δ 3.7–3.9 ppm for N-methylindole) .
- Elemental Analysis (CHN) : Validate molecular composition (e.g., C: 60.5%, H: 4.8%, N: 10.5% for C₂₀H₁₉N₃O₄S) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogous sulfonamides .
Advanced Research Questions
Q. How can researchers design experiments to assess α-glucosidase inhibitory activity?
- In Vitro Assay : Use a spectrophotometric method with p-nitrophenyl-α-D-glucopyranoside (PNPG) as a substrate. Prepare test concentrations (0.1–100 μM) in phosphate buffer (pH 6.8) and measure absorbance at 405 nm after 30-min incubation at 37°C. Include acarbose as a positive control .
- Data Interpretation : Calculate IC₅₀ values via nonlinear regression. Compare with structural analogs (e.g., triazole derivatives in ) to identify critical substituents for activity .
Q. What strategies resolve contradictions between computational predictions and experimental enzyme inhibition results?
- Structural Validation : Ensure synthesized compounds match in silico models by cross-referencing NMR/IR data with computational geometries .
- Purity Checks : Confirm compound purity (>98% via HPLC) to exclude impurities affecting bioactivity (e.g., highlights purity impact) .
- Docking Parameter Adjustment : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and solvation models to align binding affinity predictions with experimental IC₅₀ values .
Q. What in silico approaches predict binding affinity with target enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with α-glucosidase (PDB: 2ZE0). Focus on sulfonyl-acetamide binding to the catalytic site (Tyr158, Asp349) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond occupancy for lead optimization .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory potency .
Data Contradiction Analysis
Example Issue : Discrepancies in IC₅₀ values across studies.
- Root Cause : Variability in assay conditions (e.g., substrate concentration, incubation time) or compound purity.
- Resolution : Standardize protocols (e.g., uniform PNPG concentration at 2 mM) and validate purity via LC-MS. Cross-reference with structurally validated analogs (e.g., vs. 12) to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
